Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability: [5,4-e] vs. [4,5-b] Regioisomer Comparison
2H-Isoxazolo[5,4-e]indole exhibits a computed TPSA of 33.6 Ų, which is 8.2 Ų lower than that of its regioisomer 2H-Isoxazolo[4,5-b]indole (TPSA = 41.82 Ų). Since TPSA values below 60 Ų are generally predictive of good intestinal absorption and values below 140 Ų predict good blood-brain barrier penetration, the [5,4-e] isomer's lower TPSA suggests superior membrane permeability potential relative to the [4,5-b] isomer [1] . The computed LogP also differs (1.7 for [5,4-e] vs. 2.31 for [4,5-b]), indicating that the [5,4-e] isomer is less lipophilic and may exhibit a more balanced hydrophilicity/lipophilicity profile for oral bioavailability [1] .
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) and XLogP3-AA |
|---|---|
| Target Compound Data | 2H-Isoxazolo[5,4-e]indole: TPSA = 33.6 Ų, XLogP3-AA = 1.7 |
| Comparator Or Baseline | 2H-Isoxazolo[4,5-b]indole (CAS 54618-57-4): TPSA = 41.82 Ų, LogP = 2.31 |
| Quantified Difference | ΔTPSA = -8.22 Ų (20% lower); ΔLogP = -0.61 (26% lower lipophilicity) |
| Conditions | Computed properties; PubChem 2021.05.07 release (Cactvs 3.4.8.18) for [5,4-e]; Chemsrc database for [4,5-b] |
Why This Matters
Compounds with TPSA below 60 Ų are predicted to have favorable oral absorption; the [5,4-e] isomer's lower TPSA makes it a more attractive starting scaffold for orally bioavailable drug candidates compared to the [4,5-b] isomer.
- [1] PubChem Compound Summary for CID 57357952, 2H-Isoxazolo[5,4-e]indole. Computed properties: TPSA 33.6 Ų, XLogP3-AA 1.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/42394-74-1. View Source
